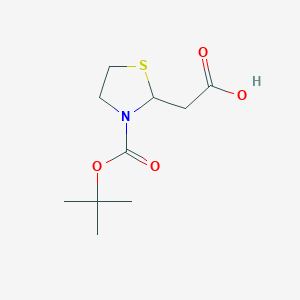
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 4th position, with an additional hydrochloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride typically involves the chlorination of 3-methylpyridazine followed by carboxylation. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the resulting product is then treated with carbon dioxide to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and carboxylation steps.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and thiourea. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include 6-amino-3-methylpyridazine-4-carboxylic acid and 6-thio-3-methylpyridazine-4-carboxylic acid.
Oxidation Reactions: Products include 6-chloro-3-carboxypyridazine-4-carboxylic acid and 6-chloro-3-formylpyridazine-4-carboxylic acid.
Reduction Reactions: Products include 6-chloro-3-methylpyridazine-4-methanol.
Aplicaciones Científicas De Investigación
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anti-cancer agent.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity to enzymes and receptors. The compound can inhibit certain enzymatic pathways, leading to its potential therapeutic effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but lacks the carboxylic acid group.
6-Chloro-4-methylpyridazin-3-amine: Similar structure but has an amine group instead of a carboxylic acid group.
Uniqueness
6-Chloro-3-methylpyridazine-4-carboxylicacidhydrochloride is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6Cl2N2O2 |
|---|---|
Peso molecular |
209.03 g/mol |
Nombre IUPAC |
6-chloro-3-methylpyridazine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c1-3-4(6(10)11)2-5(7)9-8-3;/h2H,1H3,(H,10,11);1H |
Clave InChI |
ZFAXVQSOJYHVFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1C(=O)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)





aminehydrochloride](/img/structure/B13636562.png)




